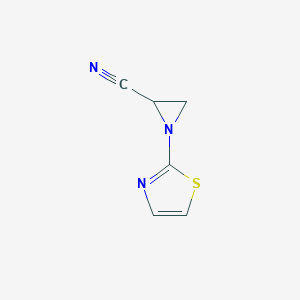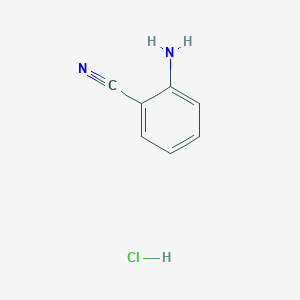![molecular formula C9H10N2O B11920422 (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B11920422.png)
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with suitable reagents to form the pyrrolo[2,3-b]pyridine core, followed by functionalization at the 5-position to introduce the methanol group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .
化学反応の分析
Types of Reactions
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
作用機序
The mechanism of action of (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The pathways involved can include signal transduction pathways, such as the PI3K/Akt/mTOR pathway, which is critical in cell growth and survival .
類似化合物との比較
Similar Compounds
- 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methanol group at the 5-position allows for unique reactivity and interactions compared to similar compounds .
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol |
InChI |
InChI=1S/C9H10N2O/c1-6-2-8-3-7(5-12)4-10-9(8)11-6/h2-4,12H,5H2,1H3,(H,10,11) |
InChIキー |
YDLCHIUZQNINKK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC(=CN=C2N1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11920339.png)



![1,2,8-Triazaspiro[4.5]decan-3-one](/img/structure/B11920368.png)
![3-Fluoro-1-oxa-8-azaspiro[4.5]decane](/img/structure/B11920375.png)
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B11920376.png)
![Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11920380.png)




![Methyl 1-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B11920398.png)
![2-Fluorobenzo[d]oxazol-4-amine](/img/structure/B11920400.png)
